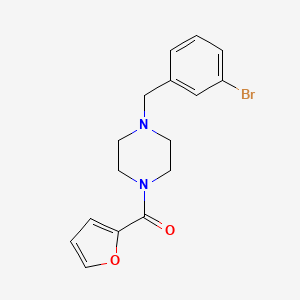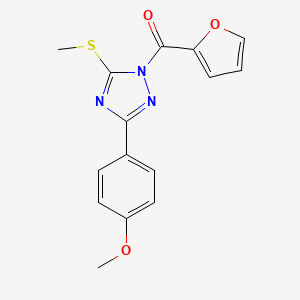
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide, also known as TBE-31, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TBE-31 belongs to the class of acrylamide derivatives that have been synthesized for their biological activity.
Wirkmechanismus
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide inhibits the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting PI3K, 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide disrupts these pathways and induces cell cycle arrest and apoptosis in cancer cells. 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide also inhibits the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to have low toxicity in vitro and in vivo. In animal studies, 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide has been shown to inhibit tumor growth without causing significant side effects. 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide has also been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide is its potential as a selective inhibitor of PI3K and MMP-9. This specificity could make 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide a useful tool for studying the role of these enzymes in cancer and inflammation. One limitation of 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide is its low solubility in water, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide could focus on its potential use in combination with other cancer therapies. Studies could also investigate the mechanisms by which 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide reduces inflammation. Additionally, research could be conducted to improve the solubility of 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide and to develop more potent derivatives of the compound.
In conclusion, 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide is a synthetic compound that has potential applications in cancer research and as an anti-inflammatory agent. Its specificity as a PI3K and MMP-9 inhibitor makes it a useful tool for studying these enzymes. Further research is needed to fully understand the mechanisms of action of 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide and to develop more potent derivatives of the compound.
Synthesemethoden
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide is synthesized by reacting 4-tert-butylphenyl isocyanate with 2-ethoxyaniline in the presence of triethylamine and dichloromethane. The resulting product is then reacted with acryloyl chloride to form 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide. The purity of the compound is confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide has been studied for its potential applications in cancer research. Studies have shown that 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide has been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-5-24-19-9-7-6-8-18(19)22-20(23)15-12-16-10-13-17(14-11-16)21(2,3)4/h6-15H,5H2,1-4H3,(H,22,23)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJQNLMLQAVRKT-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

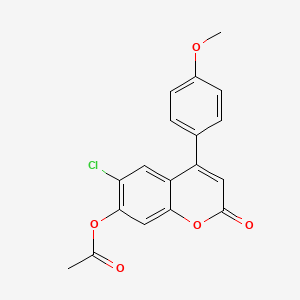
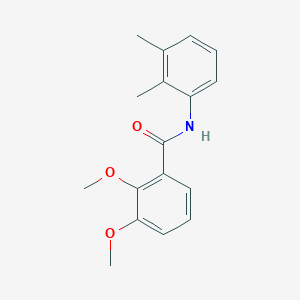
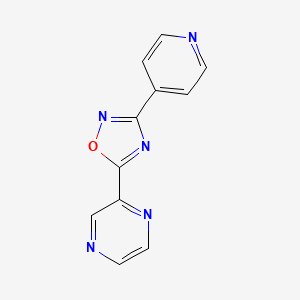
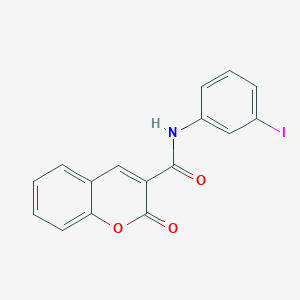
![4-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5724771.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)
